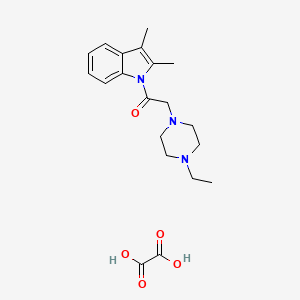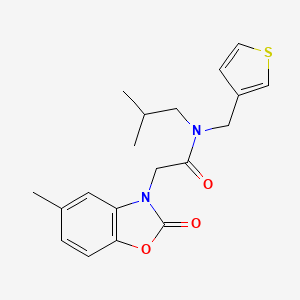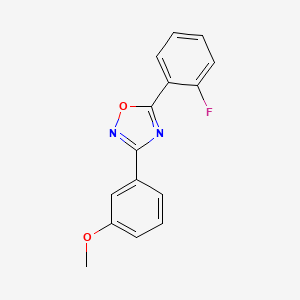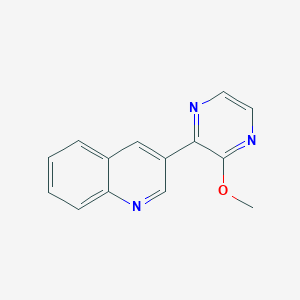
1-(2,3-Dimethylindol-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone;oxalic acid
Vue d'ensemble
Description
1-(2,3-Dimethylindol-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone;oxalic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(2,3-Dimethylindol-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone;oxalic acid involves several steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the piperazine moiety and the acetyl group. The final step involves the formation of the oxalate salt. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for high efficiency, cost-effectiveness, and scalability. The choice of reagents, solvents, and catalysts is crucial in industrial production to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
1-(2,3-Dimethylindol-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
Applications De Recherche Scientifique
1-(2,3-Dimethylindol-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Due to its potential therapeutic properties, this compound is investigated for its use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethylindol-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethylindol-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone;oxalic acid can be compared with other similar compounds, such as:
1-[(4-methyl-1-piperazinyl)acetyl]-2,3-dimethyl-1H-indole oxalate: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine moiety. The difference in the alkyl group may lead to variations in biological activity and chemical reactivity.
1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate: This compound has a similar structure but with a different substitution pattern on the indole ring. The change in substitution may affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O.C2H2O4/c1-4-19-9-11-20(12-10-19)13-18(22)21-15(3)14(2)16-7-5-6-8-17(16)21;3-1(4)2(5)6/h5-8H,4,9-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJKHNSDXJMKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2C(=C(C3=CC=CC=C32)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-ethyl-6-methylpyridin-3-yl)oxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B4212598.png)


![N-(2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4212622.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4212634.png)
![N-(3-{[2-(4-cyclohexylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4212637.png)
![5-bromo-2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B4212638.png)
![5-chloro-N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B4212642.png)
![2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4212644.png)
![2-[(4-chlorophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4212652.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3,4-dimethylbenzamide](/img/structure/B4212657.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4212658.png)

